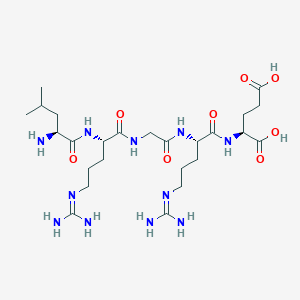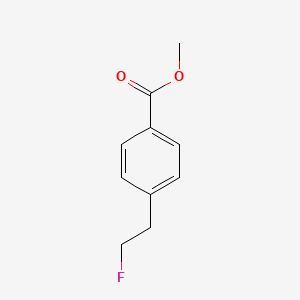
Methyl 4-(2-fluoroethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-fluoroethyl)benzoate is an organic compound with the molecular formula C10H11FO2 It is an ester derivative of benzoic acid, where the benzoate group is substituted with a 2-fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-fluoroethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(2-fluoroethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of methyl 4-ethylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be scaled up using large reactors with automated control systems to maintain optimal reaction conditions. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing waste and improving catalyst recovery.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-fluoroethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: 4-(2-fluoroethyl)benzoic acid.
Reduction: 4-(2-fluoroethyl)benzyl alcohol.
Substitution: Compounds where the fluorine atom is replaced by the nucleophile, such as 4-(2-azidoethyl)benzoate or 4-(2-cyanoethyl)benzoate.
Scientific Research Applications
Methyl 4-(2-fluoroethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-fluoroethyl)benzoate depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release the active 4-(2-fluoroethyl)benzoic acid, which can interact with enzymes or receptors in biological systems. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its effectiveness in certain applications.
Comparison with Similar Compounds
Methyl 4-(2-fluoroethyl)benzoate can be compared with other similar compounds such as:
Methyl 4-fluorobenzoate: Lacks the ethyl group, making it less lipophilic.
Methyl 4-ethylbenzoate: Lacks the fluorine atom, resulting in different reactivity and metabolic properties.
Methyl 4-(2-chloroethyl)benzoate: Contains a chlorine atom instead of fluorine, leading to different chemical behavior and biological activity.
The presence of the 2-fluoroethyl group in this compound imparts unique properties, such as increased metabolic stability and altered electronic effects, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
819883-83-5 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
methyl 4-(2-fluoroethyl)benzoate |
InChI |
InChI=1S/C10H11FO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 |
InChI Key |
PLQNTYFWSCFMQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
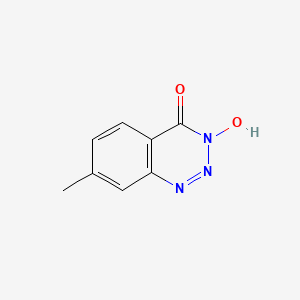
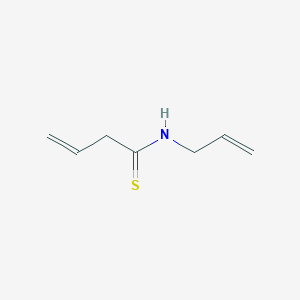





![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
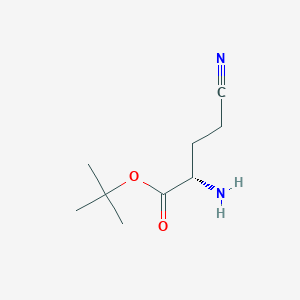
![4,4'-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol](/img/structure/B14212414.png)
